molecular formula C19H17N5O2S B2768903 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide CAS No. 2034580-36-2

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2768903
CAS No.: 2034580-36-2
M. Wt: 379.44
InChI Key: HJDMRHRESYVFJU-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Several studies have demonstrated the design, synthesis, and evaluation of benzo[d]thiazole derivatives for their antibacterial and antimicrobial properties. For instance, Palkar et al. (2017) discussed novel analogs showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, which were non-cytotoxic at antibacterial concentrations (Palkar et al., 2017). Similarly, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with significant antifungal and antibacterial activities, highlighting the potential of benzo[d]thiazole derivatives in addressing microbial resistance (Patel & Patel, 2010).

Anticancer Applications

Research into benzo[d]thiazole derivatives has also extended into anticancer applications. A study by Zhang et al. (2017) on a series of benzo[d]thiazole-2-carboxamide derivatives identified compounds with moderate to excellent potency against cancer cell lines, suggesting their potential as epidermal growth factor receptor inhibitors (Zhang et al., 2017). This highlights the versatility of benzo[d]thiazole derivatives in designing new anticancer agents.

Antioxidant Properties

The synthesis of novel compounds with antioxidant properties is another area of interest. Ahmad et al. (2012) reported the synthesis of N-substituted benzyl/phenyl derivatives showing moderate to significant radical scavenging activity, indicating the potential of these compounds in developing treatments for oxidative stress-related diseases (Ahmad et al., 2012).

Anticonvulsant Agents

Moreover, derivatives have been explored for their potential as anticonvulsant agents. Nikalje et al. (2014) reported the design, synthesis, and anticonvulsant activity evaluation of a series of derivatives, highlighting one compound's effectiveness in maximal electroshock seizure (MES) models (Nikalje et al., 2014).

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c20-10-16-19(22-8-7-21-16)26-14-4-2-13(3-5-14)24-18(25)12-1-6-15-17(9-12)27-11-23-15/h1,6-9,11,13-14H,2-5H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDMRHRESYVFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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